molecular formula C13H23N5 B8551754 N-(1-methylethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine

N-(1-methylethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine

Cat. No. B8551754
M. Wt: 249.36 g/mol
InChI Key: NSBZRRCRZALINZ-UHFFFAOYSA-N
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Patent
US05482940

Procedure details

To a solution of 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine (2.46 g, 0.012 mol) in methanol (45 mL) was added acetone (0.9 mL, 0.012 mol) and zinc chloride/sodium cyanoborohydride solution in dichloromethane (24 mL, containing 0.006 mol zinc chloride and 0.012 mol sodium cyanoborohydride) at room temperature. The resulting mixture was stirred at room temperature for 1 hour, and then an additional portion of the zinc chloride/cyanoborohydride solution (2 mL) was added. The mixture was then stirred at room temperature for 2 days. To the reaction mixture was added 1M aqueous sodium hydroxide solution (18 mL). The methanol was removed on a rotary evaporator, and the residue was partitioned between dichloromethane (100 mL) and brine solution (100 mL). The organic layer was dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator. The desired intermediate, N-(1-methylethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine (TLC on silica gel using 30% methanol in ethyl acetate, Rf=0.31 ), was isolated as a colorless oil by cttromatography on 250 gm of silica gel using 30% methanol/ethyl acetate as the eluant (1.28 g, 50% yield).
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
zinc chloride sodium cyanoborohydride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
zinc chloride cyanoborohydride
Quantity
2 mL
Type
catalyst
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[N:7]1[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][NH2:15])[CH2:9][CH2:8]1.[CH3:16][C:17]([CH3:19])=O.ClCCl.[OH-].[Na+]>CO.[Cl-].[Zn+2].[Cl-].C([BH3-])#N.[Na+].[Cl-].[Zn+2].[Cl-].C([BH3-])#N>[CH3:16][CH:17]([NH:15][CH2:14][CH2:13][N:10]1[CH2:11][CH2:12][N:7]([C:2]2[N:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH2:8][CH2:9]1)[CH3:19] |f:3.4,6.7.8.9.10,11.12.13.14|

Inputs

Step One
Name
Quantity
2.46 g
Type
reactant
Smiles
N1=C(N=CC=C1)N1CCN(CC1)CCN
Name
Quantity
0.9 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
24 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Name
zinc chloride sodium cyanoborohydride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-].C(#N)[BH3-].[Na+]
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
zinc chloride cyanoborohydride
Quantity
2 mL
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-].C(#N)[BH3-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred at room temperature for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The methanol was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between dichloromethane (100 mL) and brine solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)NCCN1CCN(CC1)C1=NC=CC=N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.